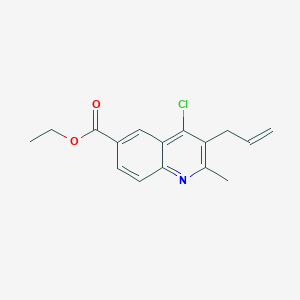
2-(acetylamino)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-N-phenylbenzamide, also known as N-(2-phenyl-2-oxoethyl)acetamide, is a chemical compound that belongs to the class of benzamide derivatives. It is an important intermediate in the synthesis of pharmaceuticals and organic compounds.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and cancer cells. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide in lab experiments include its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and is readily available from commercial sources. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the selection of appropriate solvent and concentration for in vitro and in vivo experiments.
Future Directions
There are several future directions for the research on 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. Another direction is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Furthermore, the development of novel synthetic methods for the preparation of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide and its derivatives could lead to the discovery of new biologically active compounds.
Synthesis Methods
The synthesis of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the reaction between 2-aminobenzophenone and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the amino group of 2-aminobenzophenone to form 2-(acetylamino)-N-phenylbenzamideacetyl-2-aminobenzophenone, which then undergoes cyclization to form 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer effects. In addition, it has been used as a building block for the synthesis of other biologically active compounds.
Properties
IUPAC Name |
2-acetamido-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCFGBSQGPKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)


